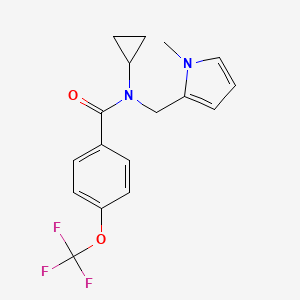

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often explored for their potential as therapeutic agents and for their interesting chemical properties.

Synthesis Analysis

While the specific synthesis of "N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Another related synthesis involves the formation of octahydropyrrolo[3,4-b]pyrrole derivatives through intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by techniques such as X-ray single crystallography, FTIR, 1H NMR, and 13C NMR analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and colorimetric sensing of anions. For example, certain benzamide compounds exhibit a color transition in response to fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . Additionally, cyclization reactions of benzamides have been studied, leading to the formation of different products such as benzoxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzamide core. For example, the introduction of a trifluoromethyl group can significantly affect the biological activity of the compound . The crystal structure and intermolecular interactions, as revealed by Hirshfeld surface analysis, also play a crucial role in determining the compound's properties .

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Techniques

A significant aspect of research on N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves developing efficient synthesis methods for related compounds. For instance, an efficient synthesis protocol for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, was reported, showcasing the importance of precise chemical synthesis in biomedical research (Reddy et al., 2005).

Cyclization Studies

Research on cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines illustrates the compound's versatility in forming complex molecular structures, which can have various pharmaceutical applications (Kazaryants et al., 2011).

Pharmaceutical Applications

Antitumor Potential

A study on a cyclopropylpyrroloindole antibiotic, closely related to the core structure of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide, demonstrated its potential for forming interstrand DNA cross-links in tumor cells, suggesting a promising avenue for anticancer drug development (Składanowski et al., 2001).

Cyclocondensation Reactions

The cyclocondensation of related compounds with 1,3-binucleophiles, resulting in trifluoromethyl-containing heterocycles, exemplifies the compound's utility in synthesizing novel pharmaceutical agents (Sokolov et al., 2014).

Novel Synthesis Applications

Enantiopure Derivatives

Research into the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition highlights the compound's role in producing stereochemically complex molecules, essential for developing pharmaceuticals with specific chiral properties (Pedrosa et al., 2002).

Oxycyanation Reactions

A novel intramolecular oxycyanation process for methylenecyclopropanes, leading to the formation of benzo[d][1,3]oxazines with a cyano group, illustrates the compound's utility in organic synthesis and potential drug design (Yuan et al., 2016).

properties

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-21-10-2-3-14(21)11-22(13-6-7-13)16(23)12-4-8-15(9-5-12)24-17(18,19)20/h2-5,8-10,13H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKMJYBBUUWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)

![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)